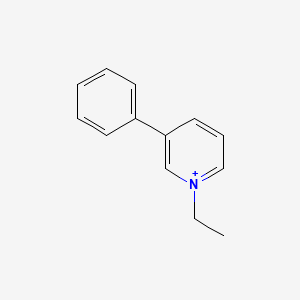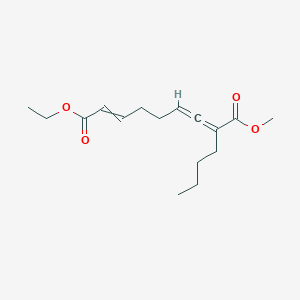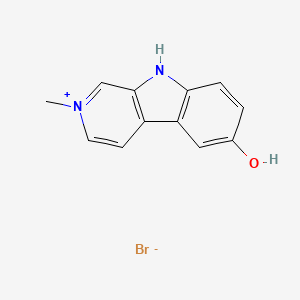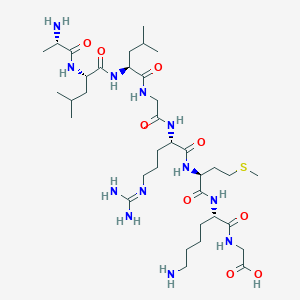
1-Ethyl-3-phenylpyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-phenylpyridin-1-ium is a quaternary ammonium compound derived from pyridine It is characterized by the presence of an ethyl group and a phenyl group attached to the nitrogen atom of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-phenylpyridin-1-ium can be synthesized through several methods. . The reaction conditions typically involve the use of anhydrous solvents and catalysts such as aluminum chloride.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-3-phenylpyridin-1-ium undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of bases or catalysts.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine compounds.
Applications De Recherche Scientifique
1-Ethyl-3-phenylpyridin-1-ium has a wide range of applications in scientific research:
Mécanisme D'action
1-Ethyl-3-phenylpyridin-1-ium can be compared with other similar compounds such as pyridine, pyridinium salts, and other quaternary ammonium compounds:
Pyridinium Salts: Similar to other pyridinium salts, it exhibits unique ionic properties, making it useful in various chemical reactions and industrial applications.
Quaternary Ammonium Compounds: Compared to other quaternary ammonium compounds, it has a distinct structure that imparts specific chemical and biological properties.
Comparaison Avec Des Composés Similaires
- Pyridine
- Pyridinium salts
- Quaternary ammonium compounds
Propriétés
Numéro CAS |
126633-59-8 |
|---|---|
Formule moléculaire |
C13H14N+ |
Poids moléculaire |
184.26 g/mol |
Nom IUPAC |
1-ethyl-3-phenylpyridin-1-ium |
InChI |
InChI=1S/C13H14N/c1-2-14-10-6-9-13(11-14)12-7-4-3-5-8-12/h3-11H,2H2,1H3/q+1 |
Clé InChI |
TUMQPMKVYZEMTE-UHFFFAOYSA-N |
SMILES canonique |
CC[N+]1=CC=CC(=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(Furan-2-yl)methyl]tetradecan-6-one](/img/structure/B14275094.png)
![9-{[3-(Benzyloxy)phenyl]methyl}-1,4-dimethyl-9H-carbazole](/img/structure/B14275097.png)
![2-amino-10-ethylpyrimido[4,5-b]quinolin-4(10H)-one](/img/structure/B14275102.png)
![Naphthalene, 1-[bis[(trifluoromethyl)sulfonyl]methyl]-](/img/structure/B14275107.png)
![4-(Bis{4-hydroxy-3,5-bis[(2-hydroxyphenyl)methyl]phenyl}methyl)-2,6-bis[(2-hydroxyphenyl)methyl]phenol](/img/structure/B14275108.png)
![tert-Butyl 2-[(tributylstannyl)methyl]prop-2-enoate](/img/structure/B14275111.png)
![(Naphthalene-2,6-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B14275114.png)

![4,4'-[(4-Methylphenyl)azanediyl]dibenzoic acid](/img/structure/B14275126.png)

![7-Methoxy-8-[(oxiran-2-yl)methoxy]-2H-1-benzopyran-2-one](/img/structure/B14275135.png)
![6-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-YL]hexanal](/img/structure/B14275139.png)

